molecular formula C18H22N2O4 B587494 Enalapril Diketopiperazine Acid CAS No. 115623-21-7

Enalapril Diketopiperazine Acid

カタログ番号 B587494
CAS番号: 115623-21-7
分子量: 330.384
InChIキー: PDBULCBUWNSQTL-QEJZJMRPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enalapril Diketopiperazine (Enalapril EP Impurity D) is an impurity of Enalapril . It is a degradation product of enalapril maleate, which is prone to hydrolysis . The molecular formula of Enalapril Diketopiperazine Acid is C20H26N2O4 .


Synthesis Analysis

Enalapril Diketopiperazine can be synthesized from Ethyl (S)-2- [ (S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate and L-Proline . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .


Molecular Structure Analysis

The electronic structural analysis points out a partially covalent character for N1-H∙∙∙O7 interaction; and the molecular dynamic showed a decentralized hydrogen on maleate driving a decomposition by charge transfer process while a centered hydrogen driving the stabilization .


Chemical Reactions Analysis

Enalapril maleate is chemically unstable when mixed with excipients resulting in enalaprilat and diketopiperazine as the main degradation products . The solid-state diketopiperazine formation and the degradation process of enalapril maleate via intramolecular cyclization were found to be simultaneous .


Physical And Chemical Properties Analysis

The molecular weight of Enalapril Diketopiperazine Acid is 330.4 g/mol . More detailed physical and chemical properties might be found in specific databases or scientific literature .

科学的研究の応用

Stability and Compatibility Studies

Enalapril Diketopiperazine Acid has been used in stability and compatibility studies . These studies evaluate the difference of stability and compatibility between the reference listed drug (RLD) and abbreviated new drug application (ANDA) formulations of enalapril maleate (EM). The studies use thermoanalytical methods, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and thermomechanical analysis (TMA) .

Formulation Research

The compound plays a key role in formulation research . The excipients in the formulation can ultimately affect the stability of the active ingredient by varying the water content, the pH of the microenvironment, and the reaction with the active pharmaceutical ingredient (API) .

Treatment of Cardiovascular Diseases

Enalapril Diketopiperazine Acid is used in the treatment of cardiovascular diseases . It is an angiotensin-converting enzyme inhibitor (ACEI) used in the treatment of cardiovascular diseases, including hypertension, left ventricular systolic dysfunction, and myocardial infarction .

Treatment of Diabetic Nephropathy

The compound is known to significantly retard renal function loss associated with diabetic nephropathy . This condition is caused by a combination of diabetes mellitus and hypertension .

Compatibility Studies with Excipients

Enalapril Diketopiperazine Acid has been used in compatibility studies with excipients . The compatibility of binary mixtures of drug and excipient were assessed, and it was concluded that the API does not have any incompatibility with listed excipients .

Reference Standard in Laboratory Tests

Enalapril Diketopiperazine Acid is used as a reference standard in laboratory tests . It is specifically prescribed in the British Pharmacopoeia .

作用機序

Target of Action

Enalapril Diketopiperazine Acid primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril Diketopiperazine Acid, as an active metabolite of Enalapril, competitively inhibits ACE . This inhibition hinders the production of Angiotensin II, a key component of the RAAS that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . The overall effect is a reduction in blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE leads to decreased levels of Angiotensin II, resulting in less vasoconstriction and decreased blood pressure . This suppression of the RAAS also leads to a reduction in Aldosterone secretion . Aldosterone is a hormone that promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure. Therefore, its reduction further contributes to the lowering of blood pressure .

Pharmacokinetics

Enalapril is a prodrug that is rapidly biotransformed into its active metabolite, Enalaprilat . It has good oral absorption and is long-acting . The active metabolite is responsible for the pharmacological actions of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase representing equilibration of the drug from tissue distribution sites .

Result of Action

The molecular and cellular effects of Enalapril Diketopiperazine Acid’s action primarily involve the lowering of blood pressure and blood fluid volume . This is achieved through the inhibition of ACE, leading to decreased levels of Angiotensin II and Aldosterone . These changes result in less vasoconstriction and decreased renal reabsorption of sodium ions, respectively .

Action Environment

Environmental factors such as humidity and the pH of the microenvironment can influence the stability of Enalapril Diketopiperazine Acid . For instance, it has been found that neutral pH promotes the highest stability, but acidic conditions at pH 3 also stabilize the formulation . Additionally, the interaction between Enalapril and certain excipients in a formulation can affect its stability . For example, the presence of Eudragit E might exacerbate the degradation of Enalapril .

Safety and Hazards

Enalapril Diketopiperazine Acid may cause serious eye irritation, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

将来の方向性

Several studies have been conducted to improve the stability of enalapril maleate and reduce the formation of diketopiperazine . Future research could focus on further improving the stability of enalapril maleate in solid dosage forms and exploring alternative methods to prevent the formation of diketopiperazine .

特性

IUPAC Name

(2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-16(21)19-11-5-8-14(19)17(22)20(12)15(18(23)24)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,23,24)/t12-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBULCBUWNSQTL-QEJZJMRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747695
Record name (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalapril Diketopiperazine Acid

CAS RN

115623-21-7
Record name Enalapril diketopiperazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115623217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[(3S,8aS)-3-Methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,8aS)-3-methyl-1,4-dioxo-octahydropyrrolo[1,2-a]piperazin-2-yl]-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRIL DIKETOPIPERAZINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ANF43RJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。